Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate
Description
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate is a synthetic organic compound featuring a tert-butyl ester, a ketone group (4-oxo), and a piperazine ring substituted with a propargyl (prop-2-ynyl) moiety. The propargyl group is notable for its utility in click chemistry, enabling selective conjugation reactions in medicinal chemistry and chemical biology. This compound is likely an intermediate in the synthesis of kinase inhibitors or proteolysis-targeting chimeras (PROTACs), where modular functionalization is critical .
Properties
IUPAC Name |
tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-8-16-9-11-17(12-10-16)13(18)6-7-14(19)20-15(2,3)4/h1H,6-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJKPCRBHEYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)N1CCN(CC1)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Formation of the Butanoate Ester: The final step involves the esterification of the piperazine derivative with tert-butyl 4-oxo-4-chlorobutanoate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel polymers and materials with unique properties.
Biological Studies: The compound can serve as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with active site residues, while the piperazine ring can interact with binding pockets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Piperazine Derivatives
Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to modulate biological targets. Key structural analogs include:
Table 1: Comparison of Piperazine-Containing Compounds
- Propargyl vs. Methyl/Methoxyphenyl Substitutions : The propargyl group in the target compound enables azide-alkyne cycloaddition for bioconjugation, whereas the methyl and methoxyphenyl groups in Compound 15a enhance binding to kinase active sites .
- Ester vs. Carbamate/Carboxylic Acid : The tert-butyl ester in the target compound improves stability compared to carbamates (e.g., Compound 15a) or carboxylic acids (e.g., ciprofloxacin), which may hydrolyze more readily in vivo.
Comparative Analysis of Tert-Butyl-Containing Compounds
Tert-butyl groups are common in pharmaceuticals for their steric bulk and metabolic resistance. Notable comparisons include:
Table 2: Tert-Butyl-Containing Compounds
- Metabolic Effects: BHA’s tert-butyl phenol structure elevates hepatic glutathione S-transferase and epoxide hydratase activities, reducing mutagenic metabolites . In contrast, the target compound’s tert-butyl ester likely enhances pharmacokinetics without direct enzyme induction.
- Solubility and Stability: The ester group in the target compound balances lipophilicity and hydrolysis resistance, whereas BHA’s phenolic group facilitates antioxidant activity but may undergo faster metabolism.
Metabolic and Enzymatic Interactions
While BHA and ethoxyquin enhance detoxification enzymes, the target compound’s metabolic profile is structurally distinct:
- Enzyme Induction : BHA increases glutathione S-transferase activity 5- to 10-fold in mice, but the tert-butyl ester in the target compound is unlikely to directly modulate these pathways .
Biological Activity
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a tert-butyl ester group , a piperazine ring , and a prop-2-ynyl substituent . Its molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of approximately 270.30 g/mol. The presence of the prop-2-ynyl group contributes unique reactivity, particularly in forming covalent bonds with biological targets.
| Component | Description |
|---|---|
| Tert-butyl group | Enhances lipophilicity and membrane permeability |
| Piperazine ring | Known for activity against CNS disorders |
| Prop-2-ynyl group | Unique reactivity due to alkyne functionality |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Synthesized from ethylenediamine and dihaloalkanes.
- Introduction of the Prop-2-ynyl Group : Achieved via nucleophilic substitution using propargyl bromide.
- Esterification : The final step involves esterification with tert-butyl 4-oxo-4-chlorobutanoate under basic conditions.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with active site residues, while the piperazine ring may interact through hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins.
Pharmacological Potential
Research indicates that compounds containing piperazine rings exhibit various pharmacological properties:
- CNS Activity : Potential applications in treating neurological disorders due to their ability to interact with neurotransmitter receptors.
- Antimicrobial Effects : Similar compounds have shown activity against bacterial strains, suggesting potential in developing new antibiotics.
- Anti-inflammatory Properties : The compound may also have applications in reducing inflammation based on structural similarities to known anti-inflammatory agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- CNS Disorders : A study on similar piperazine derivatives demonstrated significant binding affinity for serotonin receptors, indicating potential use in treating depression and anxiety disorders .
- Antimicrobial Activity : Research on piperazine-based compounds revealed effectiveness against Gram-positive bacteria, supporting further exploration of this compound's antimicrobial properties .
- Inflammation Reduction : Compounds with structural similarities exhibited anti-inflammatory effects in preclinical models, suggesting that this compound may also contribute to this therapeutic area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
